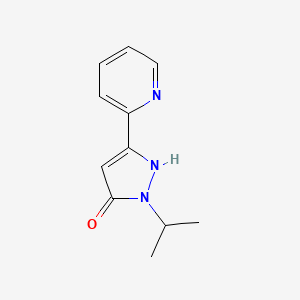
Hexahydropyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydropyrimidine hydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of hexahydropyrimidine, which is known for its significant bioactivity and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydropyrimidine hydrochloride can be synthesized through several methods. One common approach involves the cyclocondensation of propane-1,3-diamine with formaldehyde and other aldehydes or ketones . This reaction typically occurs under acidic conditions, often using hydrochloric acid as a catalyst. Another method involves the Mannich reaction, where aldehydes react with primary amines in the presence of formaldehyde .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and atom economy . These reactions can be catalyzed by various Lewis acids, such as FeCl3 or In(OTf)3, to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions: Hexahydropyrimidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. These reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted hexahydropyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Hexahydropyrimidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexahydropyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of certain parasites by interfering with their metabolic pathways . The compound’s bioactivity is often attributed to its ability to form stable complexes with metal ions, which can disrupt essential biological processes .
Comparison with Similar Compounds
Hexahydropyrimidine hydrochloride can be compared with other nitrogen-containing heterocycles, such as:
Pyrimidine: Unlike hexahydropyrimidine, pyrimidine is an aromatic compound with different reactivity and applications.
Imidazole: Imidazole compounds are known for their antifungal properties, whereas hexahydropyrimidine derivatives have broader biological activities.
Triazole: Triazole derivatives are widely used in pharmaceuticals, but this compound offers unique advantages in terms of its synthetic versatility and bioactivity
Properties
CAS No. |
15937-63-0 |
|---|---|
Molecular Formula |
C4H11ClN2 |
Molecular Weight |
122.60 g/mol |
IUPAC Name |
1,3-diazinane;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-5-4-6-3-1;/h5-6H,1-4H2;1H |
InChI Key |
XQQBNEPVCNNUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B13434852.png)

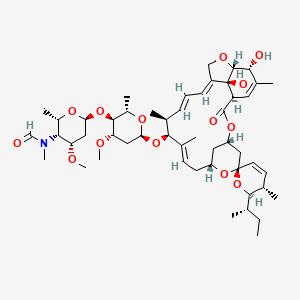
![2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethyl Ester 2-Chloro-acetic Acid](/img/structure/B13434871.png)
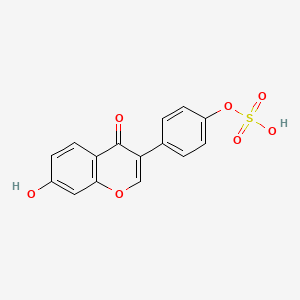
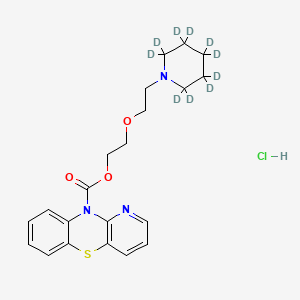
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)
![Des[5-(2-dimethylamino)ethyl] Diltiazem 5-Ethenyl](/img/structure/B13434890.png)
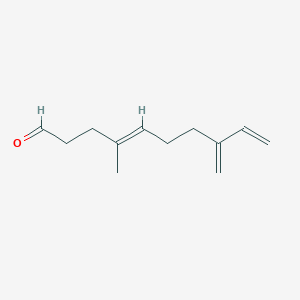
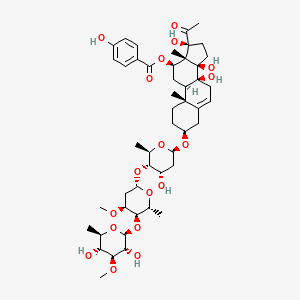
![methyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13434912.png)
![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)
